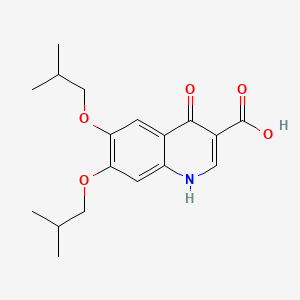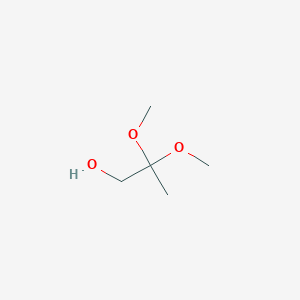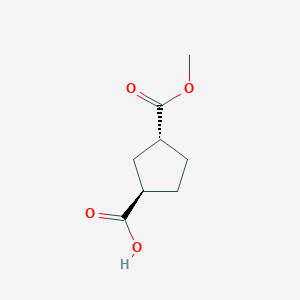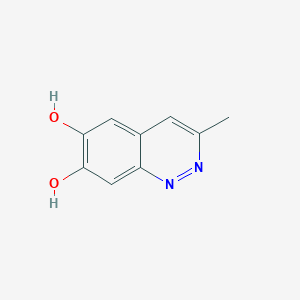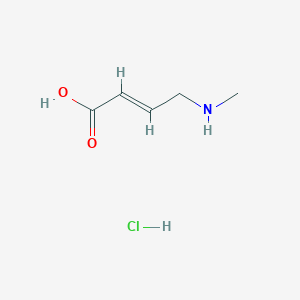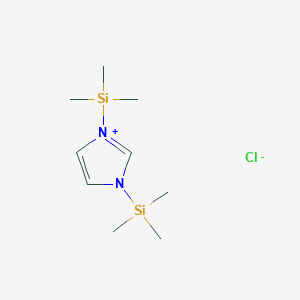
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound features a central imidazole ring substituted with two trimethylsilyl groups and a chloride anion. This structure imparts unique properties, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride can be synthesized through a two-step process. The first step involves the reaction of N1,N2-diarylbenzene-1,2-diamines with triethyl orthoformate. This reaction is followed by alkoxy abstraction using trimethylsilyl chloride, leading to the formation of the imidazole ring . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using mechanochemical methods. These methods involve the use of ball milling techniques, which provide a solvent-free and eco-friendly alternative to traditional solution-based synthesis . The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and reducing agents. Reaction conditions often involve inert atmospheres, moderate temperatures, and the use of solvents like tetrahydrofuran or dichloromethane.
Major Products
The major products formed from reactions involving this compound include various substituted imidazolium salts, metal complexes, and reduced or oxidized imidazole derivatives .
Applications De Recherche Scientifique
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride primarily involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the imidazolium core can participate in electron transfer and coordination with metals . These properties make it a valuable tool in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Diphenyl-1H-benzo[d]imidazol-3-ium Chloride
Uniqueness
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is unique due to its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other imidazolium salts. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Propriétés
Formule moléculaire |
C9H21ClN2Si2 |
|---|---|
Poids moléculaire |
248.90 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilylimidazol-1-ium-1-yl)silane;chloride |
InChI |
InChI=1S/C9H21N2Si2.ClH/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
BUCAPEUWYDFHEJ-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)N1C=C[N+](=C1)[Si](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


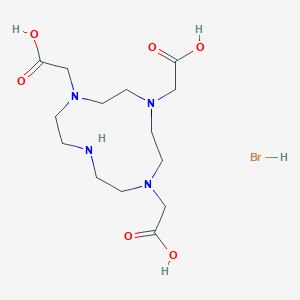

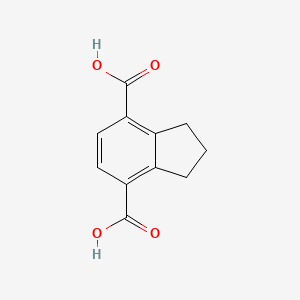
![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)
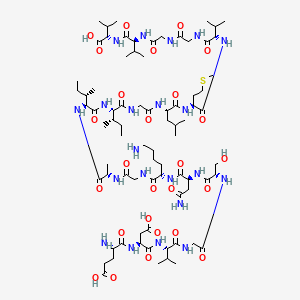
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
